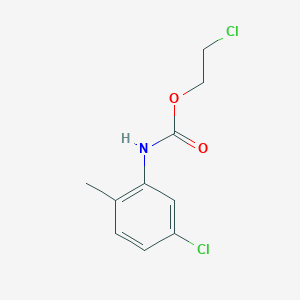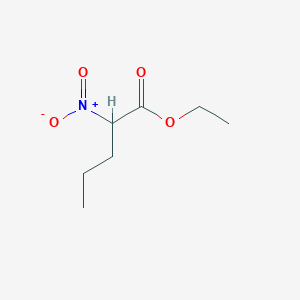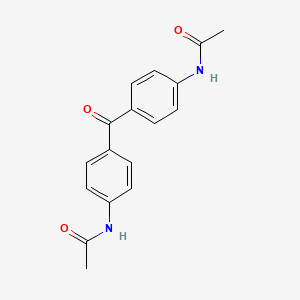
meso-2,3-Diphenylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is characterized by the presence of two phenyl groups attached to a butane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylbutane can be synthesized through the catalytic hydrogenation of cis-2,3-diphenyl-2-butene. This reaction typically involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: meso-2,3-Diphenylbutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced further to form simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of diphenylbutanone or diphenylbutanol.
Reduction: Formation of simpler hydrocarbons like diphenylbutane.
Substitution: Formation of halogenated derivatives like 2,3-dibromo-2,3-diphenylbutane.
Applications De Recherche Scientifique
meso-2,3-Diphenylbutane has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a model compound in stereochemical studies.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which meso-2,3-diphenylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Specific pathways and molecular targets are still under investigation, but it is known to interact with various biological molecules through non-covalent interactions .
Comparaison Avec Des Composés Similaires
2,3-Diphenylbutane: A racemic mixture of enantiomers.
2,3-Diphenyl-2-butene: The unsaturated precursor to meso-2,3-diphenylbutane.
2,3-Dibromo-2,3-diphenylbutane: A halogenated derivative.
Comparison: this compound is unique due to its meso configuration, which imparts optical inactivity despite having multiple stereocenters. This distinguishes it from its racemic and enantiomeric counterparts, which are optically active. The presence of the internal plane of symmetry in this compound also affects its chemical reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
27755-15-3 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clé InChI |
NGCFVIRRWORSML-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)


![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)

![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)





